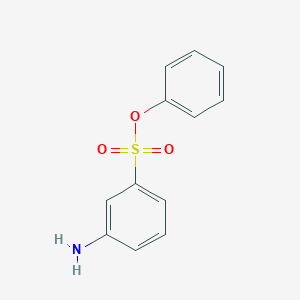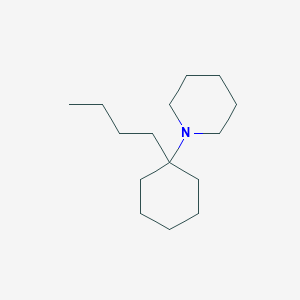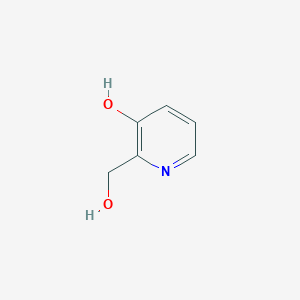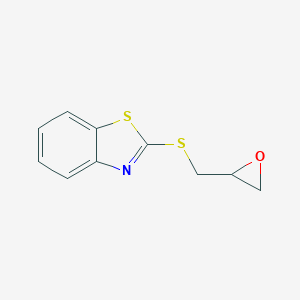![molecular formula C18H16Cl4O2 B082974 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol CAS No. 13168-35-9](/img/structure/B82974.png)
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol, also known as CP 55,940, is a synthetic cannabinoid that was first synthesized in 1974. It is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 is a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in peripheral tissues, including immune cells. Activation of these receptors leads to a range of effects, including pain relief, anti-inflammatory effects, and modulation of immune function.
Biochemische Und Physiologische Effekte
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been shown to have a range of biochemical and physiological effects. It has been shown to have potent analgesic effects in animal models of pain, and has been studied for its potential use in the treatment of chronic pain. Additionally, 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis. 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has also been shown to have anti-tumor effects, and has been studied for its potential use in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has several advantages as a tool in laboratory experiments. It is a potent agonist of the cannabinoid receptors, and has been extensively studied for its effects on various physiological processes. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, there are also limitations to its use. 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 is a synthetic compound, and its effects may not accurately reflect those of endogenous cannabinoids. Additionally, it has been shown to have potential side effects, including changes in blood pressure and heart rate.
Zukünftige Richtungen
There are several potential future directions for research on 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940. One area of interest is its potential use in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Additionally, there is ongoing research into the use of 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 as a tool in the study of the endocannabinoid system and its role in various physiological processes. Finally, there is ongoing research into the development of synthetic cannabinoids with improved therapeutic profiles, including reduced side effects and improved efficacy.
Synthesemethoden
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 can be synthesized using several methods, including the reaction of 4-chloro-3-methylphenol with cyclohexanone in the presence of sodium hydroxide and the reaction of 3,5-dichloro-4-hydroxybenzoyl chloride with cyclohexanone in the presence of triethylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-tumor agent. It has also been studied for its potential use in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Additionally, 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been used as a tool in the study of the endocannabinoid system and its role in various physiological processes.
Eigenschaften
CAS-Nummer |
13168-35-9 |
|---|---|
Produktname |
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol |
Molekularformel |
C18H16Cl4O2 |
Molekulargewicht |
406.1 g/mol |
IUPAC-Name |
2,6-dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H16Cl4O2/c19-12-6-10(7-13(20)16(12)23)18(4-2-1-3-5-18)11-8-14(21)17(24)15(22)9-11/h6-9,23-24H,1-5H2 |
InChI-Schlüssel |
ANLICCDGDIUHJE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC(=C(C(=C2)Cl)O)Cl)C3=CC(=C(C(=C3)Cl)O)Cl |
Kanonische SMILES |
C1CCC(CC1)(C2=CC(=C(C(=C2)Cl)O)Cl)C3=CC(=C(C(=C3)Cl)O)Cl |
Andere CAS-Nummern |
13168-35-9 |
Synonyme |
2,6-dichloro-4-[1-(3,5-dichloro-4-hydroxy-phenyl)cyclohexyl]phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
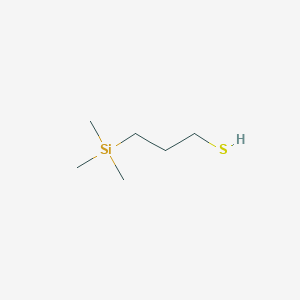
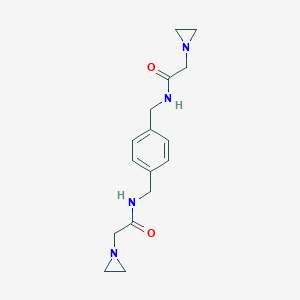
![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)
